molecular formula C7H14O4 B14193831 6,7-Dihydroxyheptanoic acid CAS No. 920974-78-3

6,7-Dihydroxyheptanoic acid

Cat. No.: B14193831
CAS No.: 920974-78-3
M. Wt: 162.18 g/mol
InChI Key: FJKVIRFMBJTEIJ-UHFFFAOYSA-N
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Description

6,7-Dihydroxyheptanoic acid is an organic compound with the molecular formula C7H14O4 It is a derivative of heptanoic acid, characterized by the presence of two hydroxyl groups at the 6th and 7th positions of the heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxyheptanoic acid typically involves the reaction of 5-(oxiran-2-yl)pentanoic acid with sulfuric acid in a tetrahydrofuran-water mixture. The reaction is carried out at room temperature (23°C) for 12 hours, followed by neutralization to pH 7 and removal of tetrahydrofuran under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxyheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form heptanoic acid derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: 6,7-Dioxoheptanoic acid or 6,7-dicarboxyheptanoic acid.

    Reduction: Heptanoic acid or 6-hydroxyheptanoic acid.

    Substitution: 6,7-Dihaloheptanoic acid or 6,7-dialkylheptanoic acid.

Scientific Research Applications

6,7-Dihydroxyheptanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxyheptanoic acid: A structural isomer with hydroxyl groups at the 3rd and 5th positions.

    7-Hydroxyheptanoic acid: A derivative with a single hydroxyl group at the 7th position.

    Heptanoic acid: The parent compound without any hydroxyl groups.

Uniqueness

6,7-Dihydroxyheptanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

920974-78-3

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

6,7-dihydroxyheptanoic acid

InChI

InChI=1S/C7H14O4/c8-5-6(9)3-1-2-4-7(10)11/h6,8-9H,1-5H2,(H,10,11)

InChI Key

FJKVIRFMBJTEIJ-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(CO)O

Origin of Product

United States

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